rac-methyl 2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride
CAS No.: 2866308-56-5
Cat. No.: VC18049742
Molecular Formula: C10H18ClNO2
Molecular Weight: 219.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2866308-56-5 |
|---|---|
| Molecular Formula | C10H18ClNO2 |
| Molecular Weight | 219.71 g/mol |
| IUPAC Name | methyl 2-[(1S,5S,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate;hydrochloride |
| Standard InChI | InChI=1S/C10H17NO2.ClH/c1-13-10(12)4-8-2-7-3-9(8)6-11-5-7;/h7-9,11H,2-6H2,1H3;1H/t7-,8-,9+;/m0./s1 |
| Standard InChI Key | PUOCNYVOUNRNRV-CTERPIQNSA-N |
| Isomeric SMILES | COC(=O)C[C@@H]1C[C@H]2C[C@@H]1CNC2.Cl |
| Canonical SMILES | COC(=O)CC1CC2CC1CNC2.Cl |
Introduction
Structural Elucidation and Stereochemical Features
The molecular formula of rac-methyl 2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride is C₁₀H₁₈ClNO₂, derived from its free base (C₁₀H₁₇NO₂) and hydrochloric acid . The bicyclo[3.2.1]octane system consists of a seven-membered ring with bridging nitrogen at position 3, creating a constrained geometry that enhances receptor-binding selectivity in analogous compounds .
Stereochemical Configuration
The (1R,5R,6R) configuration defines the spatial arrangement of chiral centers within the bicyclic core. The racemic ("rac") designation indicates a 1:1 mixture of enantiomers, necessitating chiral resolution techniques for isolating individual stereoisomers in potential applications . The methyl acetate substituent at position 6 introduces an additional stereocenter, further complicating the compound’s stereoisomeric profile.
Key Structural Descriptors
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Molecular Weight: 213.71 g/mol (free base), 250.16 g/mol (hydrochloride)
Physicochemical and Analytical Properties
Predicted Collision Cross Section (CCS)
Ion mobility spectrometry (IMS) data for common adducts reveal insights into the compound’s gas-phase behavior :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 184.13321 | 142.0 |
| [M+Na]⁺ | 206.11515 | 150.3 |
| [M-H]⁻ | 182.11865 | 141.2 |
These values suggest moderate molecular compactness, comparable to mid-sized alkaloids. The [M+H]⁺ adduct’s CCS of 142.0 Ų aligns with bicyclic amines of similar mass .
Solubility and Stability
As a hydrochloride salt, the compound exhibits enhanced aqueous solubility relative to its free base. The ester moiety may confer sensitivity to hydrolytic degradation under alkaline conditions, necessitating pH-controlled storage.
Synthetic Considerations
While no explicit synthesis route is documented for this compound, retrosynthetic analysis suggests feasible pathways:
Core Bicyclic Framework Construction
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Strategy: Intramolecular Mannich cyclization of a linear precursor containing amine and ketone functionalities.
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Precursor: N-protected δ-amino ketone, enabling acid-catalyzed ring closure to form the bicyclo[3.2.1]octane system .
Esterification and Salt Formation
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Methyl Acetate Installation: Steglich esterification of a carboxylic acid intermediate with methanol.
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Hydrochloride Salt Preparation: Treatment of the free base with hydrochloric acid in a polar solvent (e.g., ethanol) .
Research Gaps and Future Directions
Unexplored Pharmacological Properties
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Bioactivity Screening: Priority for kinase inhibition (e.g., SHP2, JAK/STAT) and antimicrobial assays.
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ADMET Profiling: In vitro assessment of metabolic stability, CYP inhibition, and membrane permeability.
Synthetic Optimization
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